molecular formula C11H21NO2 B13550700 rac-methyl (3R,5R)-5-tert-butylpiperidine-3-carboxylate

rac-methyl (3R,5R)-5-tert-butylpiperidine-3-carboxylate

Cat. No.: B13550700
M. Wt: 199.29 g/mol
InChI Key: BBAUYLYRYIRCDS-DTWKUNHWSA-N
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Description

rac-Methyl (3R,5R)-5-tert-butylpiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group at the 5-position of the piperidine ring and a methyl ester group at the 3-position. It is commonly used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-Methyl (3R,5R)-5-tert-butylpiperidine-3-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced at the 5-position of the piperidine ring using tert-butyl halides under basic conditions.

    Esterification: The carboxylate group at the 3-position is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

rac-Methyl (3R,5R)-5-tert-butylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or nucleophiles in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

rac-Methyl (3R,5R)-5-tert-butylpiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-Methyl (3R,5R)-5-tert-butylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-Methyl (3R,5R)-5-(trifluoromethyl)piperidine-3-carboxylate
  • rac-Methyl (3R,5R)-5-hydroxypiperidine-3-carboxylate

Uniqueness

rac-Methyl (3R,5R)-5-tert-butylpiperidine-3-carboxylate is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific research applications where these properties are advantageous.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

methyl (3S,5S)-5-tert-butylpiperidine-3-carboxylate

InChI

InChI=1S/C11H21NO2/c1-11(2,3)9-5-8(6-12-7-9)10(13)14-4/h8-9,12H,5-7H2,1-4H3/t8-,9+/m0/s1

InChI Key

BBAUYLYRYIRCDS-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1C[C@@H](CNC1)C(=O)OC

Canonical SMILES

CC(C)(C)C1CC(CNC1)C(=O)OC

Origin of Product

United States

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